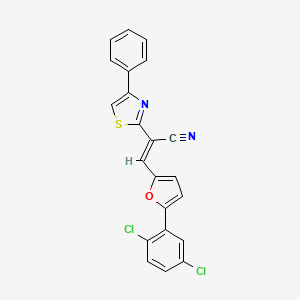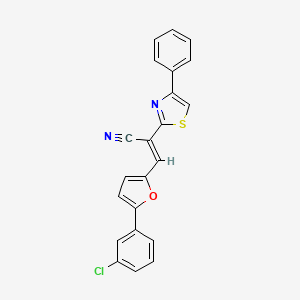![molecular formula C19H17N3O3S B7727852 2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one](/img/structure/B7727852.png)
2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazoles. This compound is characterized by its unique structure, which includes a thiazole ring, a phenacyl group, and a methoxyphenylmethylidene hydrazinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-bromoacetophenone to yield the phenacyl hydrazone. Finally, the cyclization of this intermediate with thiourea under basic conditions leads to the formation of the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenacyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain kinases or disrupt cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one
- 2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one
- 2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one
Uniqueness
The uniqueness of 2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one lies in its specific structural features, such as the methoxy group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-15-9-7-13(8-10-15)12-20-22-19-21-18(24)17(26-19)11-16(23)14-5-3-2-4-6-14/h2-10,12,17H,11H2,1H3,(H,21,22,24)/b20-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLPBKPYUPZXPA-UDWIEESQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=O)C(S2)CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=O)C(S2)CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,6-dioxo-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B7727790.png)
![5-(2,5-dimethoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7727791.png)
![8,8-dimethyl-5-(4-nitrophenyl)-2-propylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7727804.png)
![5-(2,3-dichlorophenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7727807.png)
![2-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]acetic acid](/img/structure/B7727820.png)
![4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid](/img/structure/B7727828.png)
![3-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B7727836.png)
![2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one](/img/structure/B7727842.png)
![(2E)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-5-phenacyl-1,3-thiazolidin-4-one](/img/structure/B7727849.png)
![2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one](/img/structure/B7727866.png)
![(2E)-2-[(E)-1H-indol-3-ylmethylidenehydrazinylidene]-5-phenacyl-1,3-thiazolidin-4-one](/img/structure/B7727874.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B7727888.png)
